1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
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Overview
Description
1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both ethoxyphenyl and fluorophenyl sulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common route includes:
Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the ring is formed through cyclization reactions.
Introduction of Sulfonyl Groups: The ethoxyphenyl and fluorophenyl sulfonyl groups are introduced via sulfonylation reactions. This involves reacting the azetidine ring with sulfonyl chlorides in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
- 1-((2-Methoxyphenyl)sulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine
- 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-bromophenyl)sulfonyl)azetidine
Comparison: Compared to these similar compounds, 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is unique due to the presence of both ethoxy and fluorophenyl groups. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S2/c1-2-24-16-5-3-4-6-17(16)26(22,23)19-11-15(12-19)25(20,21)14-9-7-13(18)8-10-14/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEQCMTYYANKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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